molecular formula C20H26BrN5O B2562656 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396765-24-4

1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B2562656
CAS No.: 1396765-24-4
M. Wt: 432.366
InChI Key: OEVKGANMXIUJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (: 1396765-24-4) is a synthetic organic compound with a molecular formula of C20H26BrN5O and a molecular weight of 432.4 g/mol . This complex chemical architecture integrates a 2-bromobenzoyl group and a cyclohexyl-substituted 1,2,4-triazole moiety, both linked through a central piperazine ring, as defined by its SMILES notation: O=C(c1ccccc1Br)N1CCN(Cc2nncn2C2CCCCC2)CC1 . Compounds featuring piperazine and triazole rings are of significant interest in medicinal chemistry and drug discovery research due to their potential as scaffolds for designing biologically active molecules. Piperazine-triazole hybrids are frequently investigated for their potential interactions with various enzymatic targets and cellular receptors. The specific stereoelectronic properties conferred by the bromoaromatic system and the bulky cyclohexyl group make this derivative a valuable intermediate for structure-activity relationship (SAR) studies, particularly in the synthesis of more complex molecules for high-throughput screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2-bromophenyl)-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c21-18-9-5-4-8-17(18)20(27)25-12-10-24(11-13-25)14-19-23-22-15-26(19)16-6-2-1-3-7-16/h4-5,8-9,15-16H,1-3,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVKGANMXIUJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 2-bromobenzoyl chloride and a cyclohexyl-substituted triazole. The resulting product is characterized by techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of piperazine exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound may exhibit selective toxicity towards cancer cell lines. For example, a related study indicated that piperazine derivatives could inhibit cell proliferation in certain cancer types at low micromolar concentrations. The cytotoxic effects are often assessed using assays such as MTT or XTT, which measure cell viability following treatment.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of DNA synthesis : Some studies suggest that piperazine derivatives can interfere with nucleic acid synthesis in microbial cells.
  • Membrane disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives against Staphylococcus aureus and Escherichia coli, reporting MIC values ranging from 8 to 32 µg/mL for the most potent derivatives.
  • Cytotoxicity against Cancer Cells : In another investigation focusing on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range (approximately 5 µM).

Data Tables

Activity Type Tested Concentration (µg/mL) Observed Effect
Antibacterial (S. aureus)8 - 32Significant inhibition
Antibacterial (E. coli)16 - 64Moderate inhibition
Cytotoxicity (MCF-7)5High cytotoxicity

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Piperazine Scaffold

Halogenated Aromatic Groups
  • Target Compound : The 2-bromobenzoyl group enhances lipophilicity and may influence receptor binding via halogen bonding.
  • Analogues: 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (): Fluorinated (I, II) and chlorinated (III) benzoyl derivatives exhibit similar chair conformations in piperazine rings. The 2,6-difluoro analogue (II) shows altered supramolecular packing compared to mono-substituted derivatives, suggesting halogen placement impacts crystallinity and solubility .
Heterocyclic Substitutions
  • Target Compound : The 4-cyclohexyl-1,2,4-triazole moiety offers a rigid, hydrophobic environment.
  • Analogues: Azole-Containing Piperazines (): Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone demonstrate broad-spectrum antimicrobial activity (MIC = 3.1–25 μg/mL). The target’s triazole group may similarly engage in hydrogen bonding but lacks the chlorophenyl group linked to efficacy . 4-Nitroimidazole-Piperazinyl-Triazole Hybrids (): Substitutions on triazole (e.g., benzyl, aryl) influence antitumor activity. The cyclohexyl group in the target compound may enhance metabolic stability compared to nitroimidazole derivatives .
CNS Receptor Affinity
  • Dopamine D2 Receptor :
    • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Exhibits high D2 affinity due to the methoxyphenyl and nitrobenzyl groups. The target’s bromobenzoyl group lacks electron-donating methoxy substituents, which may reduce orthosteric binding but improve allosteric modulation .
  • The target’s bromobenzoyl group could similarly modulate serotonin receptors but requires empirical validation .
Antimicrobial and Cytotoxic Activity
  • Antifungal/Antibacterial :
    • 2-((4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (): PC-3 cell line inhibition highlights the role of chlorophenyl groups. The target’s bromo substitution may reduce cytotoxicity but improve specificity .
  • Solid Tumor Activity :
    • Nitroimidazole-Triazole-Piperazine Hybrids (): Substituted triazoles show moderate antitumor activity. The cyclohexyl group in the target compound may enhance membrane permeability .

Physicochemical Properties

Property Target Compound Analogues (Selected Examples)
Molecular Weight ~490 g/mol (estimated) 375.3 g/mol ()
Lipophilicity (LogP) High (due to bromo/cyclohexyl) Lower in fluorinated derivatives ()
Solubility Likely low (hydrophobic groups) Improved in methoxyphenyl derivatives ()
Conformation Chair piperazine (assumed) Chair conformation confirmed in

Key Differentiators

  • Unique Structural Features : The combination of 2-bromobenzoyl and cyclohexyl-triazole groups distinguishes the target from analogues with nitroimidazole, chlorophenyl, or methoxyphenyl substituents.
  • Potential Applications: While antimicrobial and CNS activities are plausible (based on structural parallels), the target’s bromo/cyclohexyl motif may favor applications in oncology or as a protease inhibitor.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine to achieve high yield and purity?

  • Methodological Answer :

  • Step 1 : Prioritize regioselective coupling of the bromobenzoyl group to the piperazine core using anhydrous DMF as a solvent and powdered K₂CO₃ as a base, as demonstrated in analogous piperazine-triazole syntheses .
  • Step 2 : Introduce the cyclohexyl-1,2,4-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring stoichiometric control (e.g., 1.2 equiv. azide derivatives) and catalytic CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) .
  • Step 3 : Purify intermediates via silica gel chromatography (ethyl acetate:hexane gradients) and validate purity using TLC (1:2 hexane:ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns on the piperazine ring and verify the absence of unreacted alkyne/azide intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, critical for distinguishing regioisomers .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assays for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference activity data with structurally similar compounds (e.g., 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine) to identify substituent-specific trends in antimicrobial or anticancer potency .
  • Assay Validation : Replicate assays under standardized conditions (e.g., fixed incubation time, pH, and cell lines) to minimize variability .
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ determinations across multiple concentrations to differentiate true activity from assay noise .

Q. What computational strategies are recommended to elucidate the binding mechanisms of this compound with potential therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the bromobenzoyl group and hydrophobic pockets in target proteins (e.g., dopamine D₂ receptors) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of the triazole-methylpiperazine moiety in aqueous environments .
  • Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding affinities and identify key residues (e.g., Ser194 in acetylcholinesterase) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic stability)?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Compare hepatic microsomal stability assays (e.g., rat liver microsomes) with in vivo pharmacokinetic studies to identify species-specific metabolism differences .
  • Metabolite Profiling : Use LC-MS/MS to detect major metabolites (e.g., demethylated or hydroxylated derivatives) that may explain rapid clearance .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring to enhance metabolic stability, as seen in analogs like 1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine .

Comparative Analysis Table

Compound Structural Features Biological Activity Key Reference
1-(2-Fluorobenzyl)piperazine triazolesFluorobenzyl, triazoleAnticancer (IC₅₀ = 8.2 µM)
1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazineBromophenyl, ethylphenylAntimicrobial (MIC = 4 µg/mL)
Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylateThiazolo-triazole, esterFAAH inhibition (Ki = 12 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.